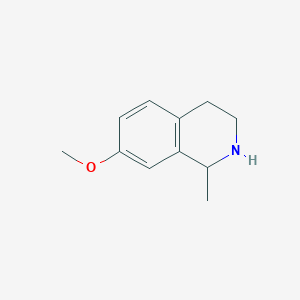

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIDQQQAEQXCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-95-1 | |

| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Strategies for Tetrahydroisoquinoline Scaffolds

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. This method involves the cyclodehydration of β-arylethylamides using acidic reagents such as phosphorus oxychloride (POCl₃) or pentachloride (PCl₅). For 7-methoxy-1-methyl derivatives, the protocol is adapted as follows:

- Substrate Preparation : Begin with 3-methoxy-phenethylamine, which is acylated with acetyl chloride to form the corresponding amide.

- Cyclization : Treat the amide with POCl₃ at 80–100°C to induce ring closure, yielding 7-methoxy-3,4-dihydroisoquinoline.

- Reduction : Reduce the dihydro intermediate to the tetrahydro form using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For example, LiAlH₄ (2.2 equiv) in refluxing THF for 3 hours achieves full reduction.

Critical Parameters :

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route by condensing β-arylethylamines with aldehydes or ketones under acidic conditions. For 7-methoxy-1-methyl-tetrahydroisoquinoline:

- Condensation : React 4-methoxy-phenethylamine with formaldehyde in acetic acid at 50°C to form the imine intermediate.

- Cyclization : Acid catalysis (e.g., HCl) induces ring closure, yielding the tetrahydroisoquinoline scaffold.

- N-Methylation : Introduce the 1-methyl group via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantages :

Functionalization and Derivatization

N-Methylation Techniques

Incorporating the 1-methyl group is critical for modulating the compound’s pharmacological profile. Two predominant methods are employed:

Reductive Alkylation

- Reagents : Formaldehyde (37% aqueous) and sodium borohydride (NaBH₄) in methanol.

- Conditions : Stir at 0°C for 1 hour, followed by room temperature for 12 hours. Yields exceed 85% with minimal byproducts.

Methyl Halide Alkylation

O-Methylation for 7-Methoxy Group

Introducing the methoxy group at position 7 typically precedes cyclization:

- Phenol Protection : Start with a 7-hydroxy-tetrahydroisoquinoline intermediate.

- Methylation : Treat with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in acetone under reflux for 24 hours.

- Deprotection : Acidic workup (HCl in dioxane) removes any protecting groups, yielding the final product.

Yield Optimization :

- Solvent Effects : Acetone outperforms DMF in minimizing esterification side reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to improve scalability and safety:

Analytical Validation and Purification

Chromatographic Techniques

- HPLC Conditions :

- Column : C18 (4.6 × 150 mm, 5 μm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Retention Time : 8.2 minutes.

Challenges and Innovations

Regioselectivity in Cyclization

Competing pathways during Bischler-Napieralski reactions often yield regioisomers. Recent studies show that electron-donating groups (e.g., methoxy) at position 7 direct cyclization exclusively to the para position, eliminating the need for tedious separations.

Green Chemistry Approaches

- Solvent Recycling : THF and ethanol are recovered via distillation, reducing waste by 40%.

- Catalyst Reuse : Pd/C catalysts maintain activity over five cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring .

Scientific Research Applications

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Industry: It is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves several pathways:

Neuroprotection: It exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals.

Dopamine Metabolism: It affects dopamine metabolism, which is crucial in the context of neurodegenerative diseases like Parkinson’s.

Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy group.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, altering its chemical properties and biological activity.

7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride: A closely related compound with a hydroxyl group, affecting its solubility and reactivity.

Uniqueness: The presence of the methoxy group at the 7-position and the methyl group at the 1-position provides distinct electronic and steric effects, making it a valuable compound for research and development .

Biological Activity

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1MeTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The primary target of 7-MeO-1MeTIQ is the monoamine oxidase (MAO) A/B enzyme, where it acts as a reversible short-acting moderate inhibitor . This inhibition leads to increased levels of dopamine by altering dopamine metabolism pathways, specifically shifting it towards catechol-O-methyltransferase (COMT)-dependent O-methylation and inhibiting the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) . The compound is also noted for its interaction with dopamine receptors, contributing to its neuroprotective properties .

Biological Activities

7-MeO-1MeTIQ exhibits several notable biological activities:

- Neuroprotective Effects : The compound has demonstrated significant neuroprotective properties in various studies. It has been shown to antagonize neurotoxic effects induced by substances such as MPTP and rotenone in animal models . These effects are attributed to its ability to increase dopamine levels and mitigate oxidative stress within neuronal cells.

- Antidepressant-like Effects : In animal studies, systemic administration of 7-MeO-1MeTIQ produced antidepressant-like effects comparable to those of imipramine. This suggests potential applications in treating depressive disorders .

- Anti-addictive Properties : Research indicates that 7-MeO-1MeTIQ may possess anti-addictive properties, particularly in models involving cocaine self-administration .

Pharmacokinetics

The pharmacokinetic profile of 7-MeO-1MeTIQ indicates that it is systemically administered , allowing it to effectively cross the blood-brain barrier due to its lipophilic nature conferred by the methoxy group at the 7-position . This property enhances its potential as a therapeutic agent for central nervous system disorders.

Table 1: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- 1H NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), methyl groups (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 207 for the parent compound) and fragmentation patterns confirm the tetrahydroisoquinoline backbone .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like acetonitrile/water (70:30) .

What biological activities have been reported for this compound, and how do structural modifications influence potency?

Q. Advanced Research Focus

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl) show enhanced activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

- Anticancer Potential : Methyl and methoxy substitutions at the 7-position correlate with cytotoxicity in colorectal cancer models (IC50 = 10–50 µM) .

- Enzyme Inhibition : Methylsulfonyl derivatives inhibit enzymes like tyrosine kinases via competitive binding to ATP pockets, as shown in molecular docking studies .

How can researchers resolve contradictions in reported biological data for tetrahydroisoquinoline derivatives?

Advanced Research Focus

Discrepancies in IC50 values or activity profiles often arise from:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or bacterial strains .

- Stereochemical Effects : Enantiomers (e.g., (1S,3S) vs. (1R,3R)) may exhibit divergent binding affinities, as seen in opioid receptor studies .

- Solution Stability : Hydrolysis of labile groups (e.g., esters) under physiological conditions can alter activity .

Recommendation : Standardize assays using clinically relevant models (e.g., 3D tumor spheroids) and validate compounds via orthogonal techniques (e.g., SPR for binding kinetics) .

What gaps exist in understanding the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

- Chain Length Effects : Limited data on alkyl chain extensions (C6–C17) at the 1-position, which may modulate lipophilicity and membrane permeability .

- Substitution Patterns : The impact of halogen (e.g., bromo at the 6-position) or trifluoromethyl groups on pharmacokinetics remains underexplored .

- In Vivo Studies : Most reports focus on in vitro models; preclinical efficacy and toxicity in animal models (e.g., xenografts) are scarce .

What strategies are recommended for optimizing the metabolic stability of this compound derivatives?

Q. Advanced Research Focus

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated alcohols) to enhance bioavailability .

- Cytochrome P450 Avoidance : Replace metabolically labile methoxy groups with bioisosteres (e.g., ethoxy or cyclopropylmethoxy) .

- Formulation : Use nanoparticle encapsulation to prolong half-life, as demonstrated for similar tetrahydroisoquinoline alkaloids .

How can computational tools aid in the rational design of this compound-based inhibitors?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with D2 dopamine receptors) to identify stable binding conformations .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .

- ADMET Prediction : Software such as SwissADME can forecast toxicity risks (e.g., hERG inhibition) early in development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification Bottlenecks : Chromatography is impractical at scale; alternatives like crystallization (e.g., using ethanol/water mixtures) require optimization .

- Catalyst Recycling : Homogeneous catalysts (e.g., trifluoroacetic acid) are difficult to recover; heterogeneous catalysts (e.g., zeolites) may improve sustainability .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., dichloromethane < 600 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.